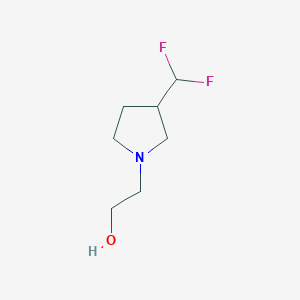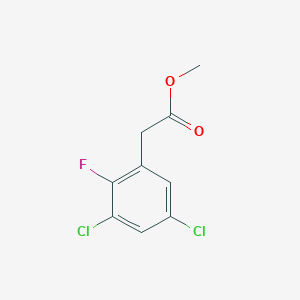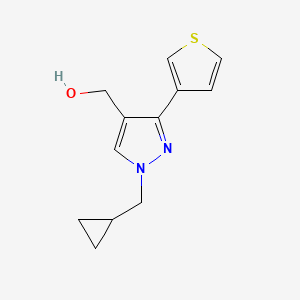
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are part of the compound , has been a topic of interest in recent years . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been studied extensively. For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Scientific Research Applications
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been studied for its potential applications in various scientific and medical fields. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its potential use as an antioxidant, an antifungal, and an anti-diabetic agent. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
The exact mechanism of action of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it is believed to act by modulating the activity of certain proteins, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to modulate the activity of certain proteins involved in the regulation of cell growth, differentiation, and apoptosis. Furthermore, it has been shown to induce the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
The use of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized. Additionally, it is stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It can be toxic and should be handled with caution. Additionally, it can be difficult to obtain in large quantities.
Future Directions
The potential applications of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol are vast and there are many future directions for its use. These include its use as an anti-inflammatory agent in the treatment of various diseases, such as arthritis and asthma. Additionally, it could be used in the development of novel drugs for the treatment of cancer and neurological disorders. Furthermore, it could be used in the development of new materials, such as polymers and catalysts. Finally, it could be used in the development of new diagnostics and imaging techniques.
properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-7-11-6-14(5-9-1-2-9)13-12(11)10-3-4-16-8-10/h3-4,6,8-9,15H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAWOXBSAXQKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



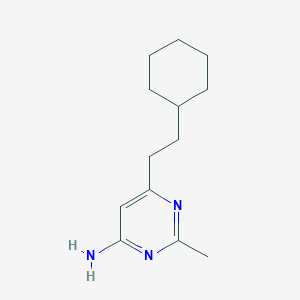
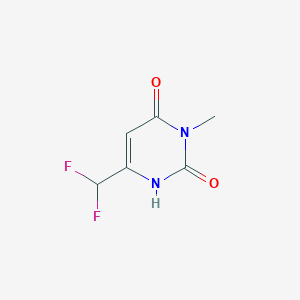
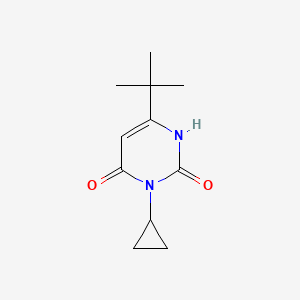
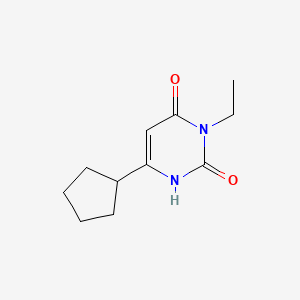
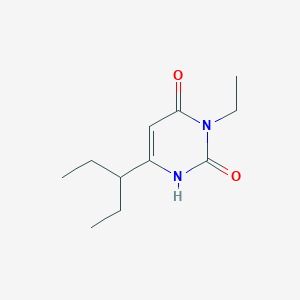
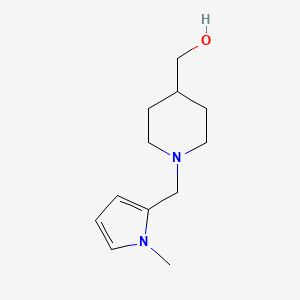
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)
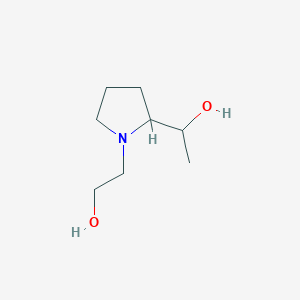


![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482478.png)
